

# Spectroscopic Profile of (2-Ethylpyridin-4-yl)boronic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (2-Ethylpyridin-4-yl)boronic acid

Cat. No.: B145776

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **(2-Ethylpyridin-4-yl)boronic acid** and its derivatives. Due to the limited availability of public experimental data for **(2-Ethylpyridin-4-yl)boronic acid** (CAS 1189545-99-0), this guide incorporates data from its closely related pinacol ester, **(2-Ethylpyridin-4-yl)boronic acid** pinacol ester (CAS 741709-60-4), to provide a comprehensive analytical framework. Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound, which is of interest in synthetic and medicinal chemistry.

## Physicochemical Properties

Basic physicochemical properties of **(2-Ethylpyridin-4-yl)boronic acid** are essential for its handling and analysis.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>10</sub> BNO <sub>2</sub>	PubChem[1]
Molecular Weight	150.97 g/mol	PubChem[1]
CAS Number	1189545-99-0	PubChem[1]

## Spectroscopic Data

The following sections present available and expected spectroscopic data for **(2-Ethylpyridin-4-yl)boronic acid** and its pinacol ester.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural confirmation of **(2-Ethylpyridin-4-yl)boronic acid**. While specific data for the free acid is not readily available, the  $^1\text{H}$  NMR spectrum for its pinacol ester provides valuable insight into the core molecular structure.

Table 2.1:  $^1\text{H}$  NMR Data for **(2-Ethylpyridin-4-yl)boronic acid** pinacol ester

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available in search results			

Note: While a  $^1\text{H}$  NMR spectrum for the pinacol ester is noted to be available from commercial suppliers, the specific peak data is not provided in the search results.

Expected  $^{13}\text{C}$  NMR Data for **(2-Ethylpyridin-4-yl)boronic acid**:

Predicting the  $^{13}\text{C}$  NMR chemical shifts is guided by the analysis of similar pyridine and boronic acid compounds. The carbon attached to the boron atom often shows a broad signal or may not be observed due to quadrupolar relaxation.

Chemical Shift Range (ppm)	Assignment
~160-165	C2 (Carbon adjacent to Nitrogen)
~120-130	C3, C5 (CH)
Broad or unobserved	C4 (Carbon attached to Boron)
~145-150	C6 (CH)
~25-30	-CH <sub>2</sub> -
~10-15	-CH <sub>3</sub>

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 2.2: Mass Spectrometry Data for **(2-Ethylpyridin-4-yl)boronic acid**

m/z	Ion	Notes
151.08	$[M+H]^+$	Expected molecular ion peak for the protonated molecule.
133.07	$[M-H_2O+H]^+$	Loss of a water molecule is a common fragmentation for boronic acids.

## Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present in the molecule.

Table 2.3: Expected IR Absorption Bands for **(2-Ethylpyridin-4-yl)boronic acid**

Wavenumber ( $\text{cm}^{-1}$ )	Vibration	Functional Group
3600-3200 (broad)	O-H stretch	$\text{B}(\text{OH})_2$
~3050	C-H stretch (aromatic)	Pyridine ring
2970-2850	C-H stretch (aliphatic)	Ethyl group
~1600, ~1470	C=C, C=N stretch	Pyridine ring
~1350	B-O stretch	Boronic acid
~1020	B-C stretch	Boronic acid

## Experimental Protocols

Detailed experimental methodologies are critical for obtaining high-quality spectroscopic data.

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, Methanol-d<sub>4</sub>, or Chloroform-d). The choice of solvent is important as boronic acids can form boroxines (cyclic anhydrides) in aprotic solvents, which can complicate the spectra. Using a coordinating solvent like DMSO-d<sub>6</sub> can help to minimize this.
- Instrumentation: A standard NMR spectrometer with a frequency of 400 MHz or higher is recommended for good resolution.
- <sup>1</sup>H NMR Acquisition:
  - Pulse Program: Standard single-pulse sequence.
  - Number of Scans: 16-64 scans are typically sufficient.
  - Relaxation Delay: 1-2 seconds.
- <sup>13</sup>C NMR Acquisition:
  - Pulse Program: Standard proton-decoupled <sup>13</sup>C experiment.
  - Number of Scans: A higher number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of <sup>13</sup>C.
  - Relaxation Delay: 2-5 seconds.

## Mass Spectrometry

- Technique: Electrospray ionization (ESI) is a common and suitable technique for this type of molecule.
- Sample Preparation: Prepare a dilute solution of the sample (around 1 µg/mL) in a solvent such as methanol or acetonitrile. A small amount of formic acid can be added to aid in protonation for positive ion mode.

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurement.
- Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio of the resulting ions is measured.

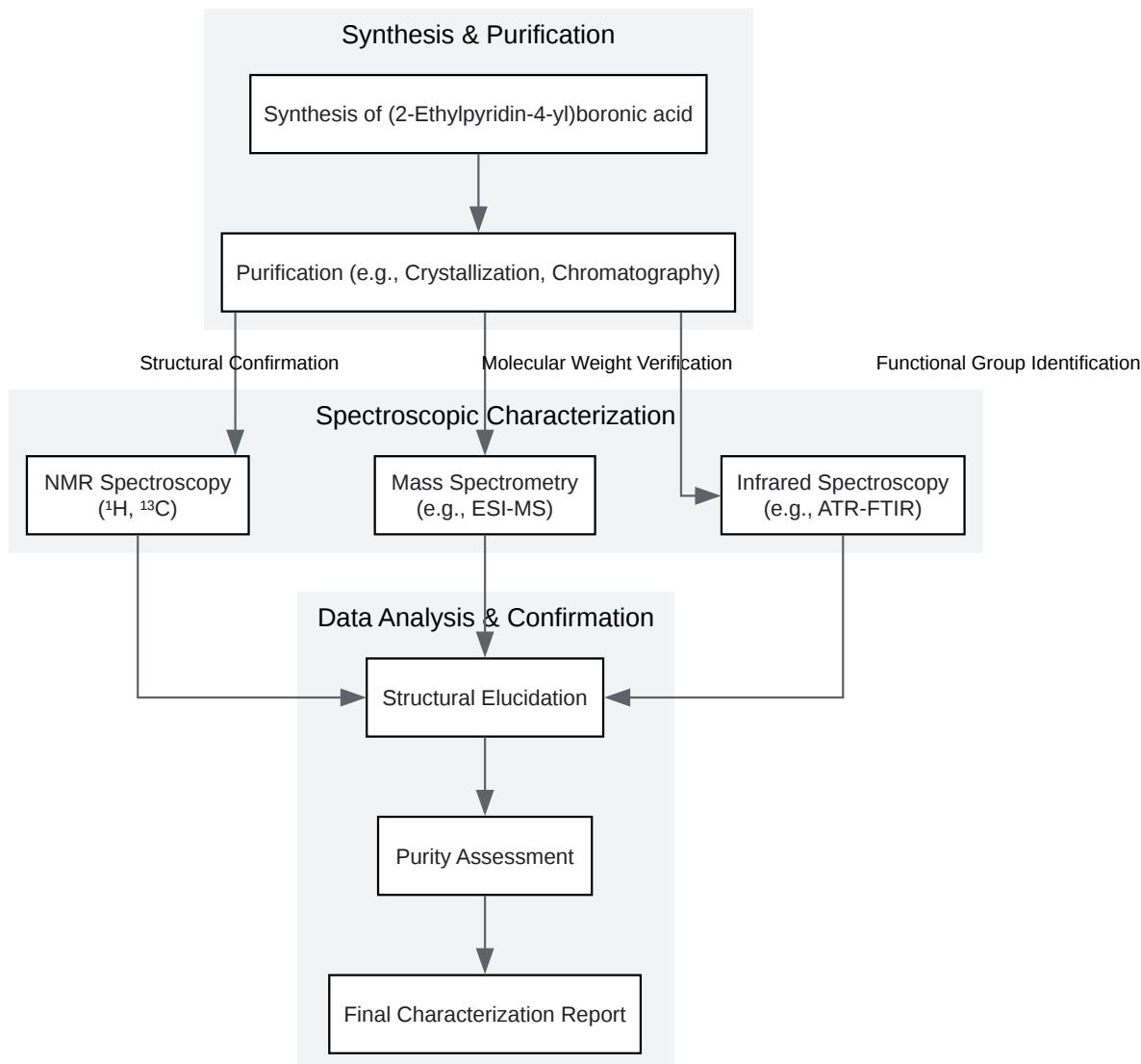
## Infrared (IR) Spectroscopy

- Technique: Attenuated Total Reflectance (ATR) is a convenient method that requires minimal sample preparation.
- Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
- Instrumentation: A standard FT-IR spectrometer.
- Analysis: The IR spectrum is typically recorded over a range of 4000-400  $\text{cm}^{-1}$ .

## Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of **(2-Ethylpyridin-4-yl)boronic acid**.

## Workflow for Spectroscopic Analysis of (2-Ethylpyridin-4-yl)boronic acid

[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of **(2-Ethylpyridin-4-yl)boronic acid**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. (2-Ethylpyridin-4-yl)boronic acid | C7H10BNO2 | CID 23546914 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of (2-Ethylpyridin-4-yl)boronic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b145776#spectroscopic-data-for-2-ethylpyridin-4-yl-boronic-acid>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)